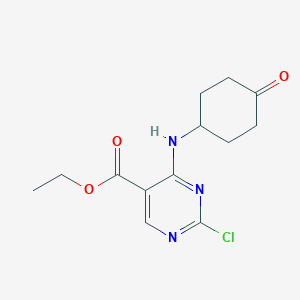
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a vinylbenzyl ether group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzoic acid core, followed by the introduction of the tert-butyl group, hydroxy group, and vinylbenzyl ether group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The vinylbenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the benzoic acid moiety may produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can participate in hydrogen bonding and redox reactions, while the vinylbenzyl ether group can undergo polymerization and cross-linking reactions. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcatechol: An organic compound with a similar tert-butyl group and hydroxy group but lacks the vinylbenzyl ether group.
Vinylbenzoic acid: Contains a vinyl group attached to a benzoic acid core but lacks the tert-butyl and hydroxy groups.
Uniqueness
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C20H22O4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-tert-butyl-5-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-5-13-6-8-14(9-7-13)12-24-15-10-16(19(22)23)18(21)17(11-15)20(2,3)4/h5-11,21H,1,12H2,2-4H3,(H,22,23) |
InChI-Schlüssel |
QICQYSKNKYFBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OCC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


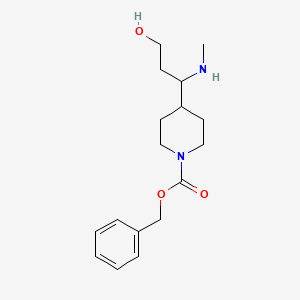
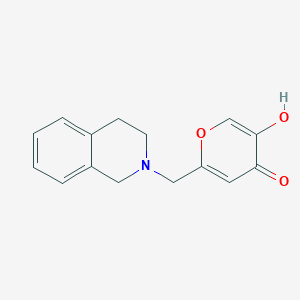
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
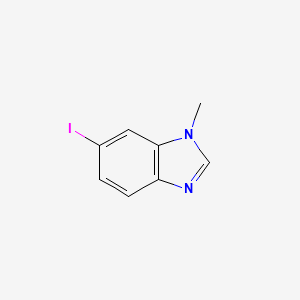
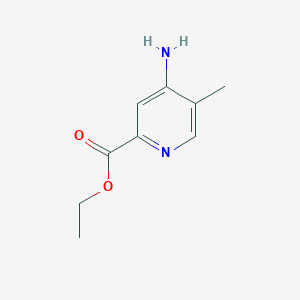
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
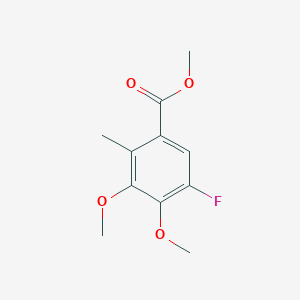

![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)


